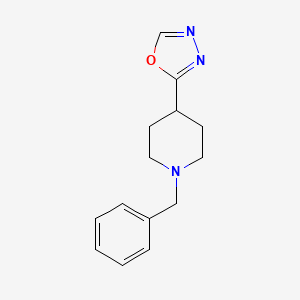

2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)10-17-8-6-13(7-9-17)14-16-15-11-18-14/h1-5,11,13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAKXQFKDCFWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=CO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 1-benzylpiperidin-4-yl hydrazine with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

The search results do not contain information about the compound "2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole". However, they do contain information about compounds with similar structures, namely "2-(1-Benzylpiperidin-4-yl)acetic acid" and "1,3,4-oxadiazole" derivatives, and their applications in scientific research.

2-(1-Benzylpiperidin-4-yl)acetic acid

2-(1-Benzylpiperidin-4-yl)acetic acid is a chemical compound with a piperidine ring substituted with a benzyl group and an acetic acid moiety. It has potential pharmacological properties and serves as a versatile building block in medicinal chemistry.

Applications of 2-(1-Benzylpiperidin-4-yl)acetic acid:

- Alzheimer’s Disease (AD) Research : It is studied in the context of Alzheimer’s disease (AD) research and is used in the development of donepezil structure-based hybrids.

- Acetylcholinesterase Inhibitor : It exhibits biological activity, particularly as an inhibitor of acetylcholinesterase, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. Derivatives of this compound have shown promising results in enhancing cognitive function and reducing symptoms associated with cholinergic deficits.

- Antioxidant Activity : The compound showed considerable antioxidant activity with an IC50 of 41.33 μM, outstanding copper chelation, and Aβ 1–42 aggregation inhibition impact.

- Drug Design : Piperidines, including 2-(1-Benzylpiperidin-4-yl)acetic acid, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

Reactions of 2-(1-Benzylpiperidin-4-yl)acetic acid:

- Esterification

- Amide Coupling

- Salt Formation

These reactions facilitate the modification of the compound for various applications in drug development.

Interaction Studies:

Interaction studies have demonstrated that 2-(1-benzylpiperidin-4-yl)acetic acid interacts effectively with acetylcholinesterase, showing inhibition characteristics comparable to established drugs like donepezil. These studies often utilize molecular docking simulations to predict binding affinities and elucidate mechanisms of action. Furthermore, its derivatives have been evaluated for their effects on various cancer cell lines, indicating potential anticancer properties.

1,3,4-Oxadiazole Derivatives

2,5-Disubstituted 1,3,4-oxadiazoles are versatile scaffolds in medicinal chemistry that have exhibited diverse biological activities . Acetyl- (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat dementias and myasthenia gravis .

Applications of 1,3,4-oxadiazole derivatives:

- Inhibitors of AChE and BChE : 5-Aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur or directly to this heterocycle have been designed as potential inhibitors of AChE and BChE .

- Antioxidant and Neuroprotective Properties : They showed antioxidant and neuroprotective properties and also inhibition of β-secretase-1 (BACE-1) and aggregation of amyloid β-peptide (Aβ) .

- Anti-inflammatory effect : Some 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect .

- Anticonvulsant activity : New 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazole derivatives were designed and synthesized as anticonvulsant agents .

Table of Compounds with Structural Similarities to 2-(1-Benzylpiperidin-4-yl)acetic acid

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Piperidine ring with benzyl substitution | Acetylcholinesterase inhibition |

| N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines | Benzylpiperidine linked to quinazoline | Anticancer activity |

| 3-(1-Benzylpiperidin-4-yl)-1H-pyrazoles | Benzylpiperidine linked to pyrazole | Antimicrobial properties |

| N-(2-(1-Benzylpiperidin-4-yl)-ethyl)-4-methylbenzamide | Complex structure with additional substitutions | Potential neuroprotective effects |

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of neurological applications, it may modulate neurotransmitter systems by interacting with receptors or transporters .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Antimicrobial Activity

- Key Structural Features: Substituents on the oxadiazole ring significantly influence antimicrobial potency. The 2-(benzoylthio)-1,3,4-oxadiazole derivative demonstrated superior minimum bactericidal concentration (MBC = 19.53 mg mL⁻¹) compared to the 2-(benzylthio) analog (MBC = 78.125 mg mL⁻¹) . Quinoline-oxadiazole hybrids (e.g., compound 8e) showed enhanced activity against Escherichia coli (MBC = 9.77 mg mL⁻¹), surpassing neomycin (MBC = 156.5 mg mL⁻¹) .

- Comparison: The benzylpiperidine group in the target compound lacks sulfur-based substituents, which are critical for high antimicrobial activity.

Anticancer Activity

- Key Structural Features: Bulky aromatic or heteroaromatic substituents enhance cytotoxicity. Quinoline-oxadiazole derivatives (e.g., 8e and 15a) exhibited potent antiproliferative activity against MCF-7 cells (IC₅₀ = 0.179–0.164 mg mL⁻¹), outperforming erlotinib (IC₅₀ = 0.512 mg mL⁻¹) . 2-(4-Chlorophenyl)-5-aryl-oxadiazole derivatives (e.g., 106) showed 98.74% growth inhibition against leukemia and prostate cancer cell lines .

- Comparison : The benzylpiperidine group’s lipophilicity may improve cell membrane penetration, but its lack of electron-withdrawing groups (e.g., nitro or chloro) could reduce DNA intercalation or topoisomerase inhibition compared to nitro-substituted analogs .

CNS Activity

- Key Structural Features: Electron-withdrawing groups at C2 and C5 positions enhance CNS effects. Amino-substituted oxadiazoles (e.g., compound 6) demonstrated anticonvulsant effects via benzodiazepine receptor agonism .

- Comparison : The benzylpiperidine group’s electron-donating nature may reduce affinity for CNS receptors compared to nitro- or chloro-substituted derivatives. However, its piperidine moiety could facilitate blood-brain barrier penetration .

Antioxidant Activity

- Key Structural Features: Oxadiazole units with conjugated systems enhance radical scavenging. Compounds like 241a–c (oxadiazole-thiadiazole hybrids) showed high antioxidant activity via DPPH and NO scavenging .

Structural and Pharmacokinetic Considerations

Substituent Effects

Pharmacokinetic Profile

- Metabolic Stability : Piperidine rings are prone to cytochrome P450-mediated oxidation, which may shorten half-life compared to halogenated analogs .

Biological Activity

The compound 2-(1-benzylpiperidin-4-yl)-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole ring system, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties and mechanisms of action associated with this compound, highlighting its potential therapeutic applications.

Structure and Synthesis

The structure of this compound integrates a benzylpiperidine moiety with an oxadiazole ring. This hybridization is significant as it combines the pharmacological benefits of both components, potentially enhancing the compound's efficacy. The synthesis typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole core.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Studies : Several derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10.8 to 111.3 µM .

- Antifungal Activity : Compounds were also tested against Candida albicans, showing promising results .

Antitubercular Activity

A notable study evaluated a series of oxadiazole derivatives for their antitubercular effects. One compound exhibited an MIC of 62.5 µg/mL against Mycobacterium tuberculosis, indicating potential as a lead compound for further development .

Neuroprotective Effects

The benzylpiperidine component is associated with neuroprotective properties. Recent studies have shown that hybrids of benzylpiperidine and oxadiazole can inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. For example:

- A compound derived from this hybrid showed an IC50 value of 4.6 µM for AChE inhibition, outperforming rivastigmine (IC50 = 11.07 µM) .

- These compounds also demonstrated selectivity towards butyrylcholinesterase (BuChE), making them candidates for dual-action therapies in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of key enzymes such as AChE and FabI (involved in fatty acid synthesis) disrupts critical metabolic pathways in pathogens and neurodegenerative processes .

- Binding Affinity : Molecular docking studies suggest strong binding affinities to target sites on enzymes, enhancing the compounds' effectiveness .

Case Studies

| Study | Compound | Activity | IC50/MIC Values |

|---|---|---|---|

| Dhumal et al. (2016) | Various oxadiazole derivatives | Antitubercular | MIC = 62.5 µg/mL |

| Desai et al. (2018) | Benzylpiperidine derivatives | AChE Inhibition | IC50 = 4.6 µM |

| Ningegowda et al. (2022) | 2-(2,3-dichlorophenyl)-5-aryl oxadiazoles | Antimicrobial | MIC = 10.8 - 111.3 µM |

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, reflux | 60–75 | |

| Coupling | DMF, LiH, 80°C | 50–65 |

Basic: Which spectroscopic methods validate the structure of this compound?

Answer:

- IR Spectroscopy : Confirms C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .

- ¹H-NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 4.5–5.0 ppm (benzyl CH₂), and δ 7.2–7.8 ppm (aromatic protons) .

- EI-MS : Molecular ion peaks (e.g., m/z 310 for C₁₈H₂₀N₃O₂⁺) and fragmentation patterns .

Basic: What biological activities are reported for this compound?

Answer:

- Antibacterial : Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anti-inflammatory : IC₅₀ values of 10–50 µM in COX-2 inhibition assays .

- CNS Activity : Atypical antipsychotic effects via dopamine receptor modulation (EC₅₀ ~ 0.5–2 µM) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) and oxadiazole substituents.

Assay Selection : Use in vitro receptor binding (e.g., dopamine D₂, serotonin 5-HT₂A) and enzyme inhibition assays (COX-2) .

Data Analysis : Correlate substituent effects with activity using regression models. For example, para-substituted benzyl groups enhance antipsychotic potency by 2–3× .

Advanced: What computational strategies predict binding modes and pharmacokinetics?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., dopamine receptors). The oxadiazole ring often forms π-π interactions with aromatic residues (e.g., Phe 6.51 in D₂ receptors) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~3.8 eV) to predict reactivity .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (LogBB ~0.3) and CYP3A4 metabolism .

Advanced: How to resolve contradictions in reported biological data?

Answer:

- Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, anti-inflammatory IC₅₀ values differ by 10× between RAW 264.7 macrophages and human PBMCs .

- Structural Confirmation : Verify compound purity via HPLC (>98%) and crystallography (e.g., CCDC entries for piperidine-oxadiazole analogs) .

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

Safety: What handling precautions are required for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.